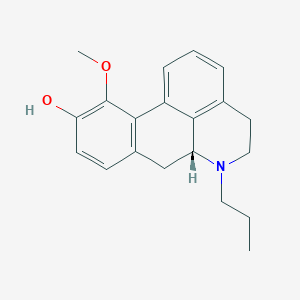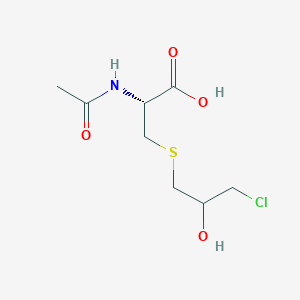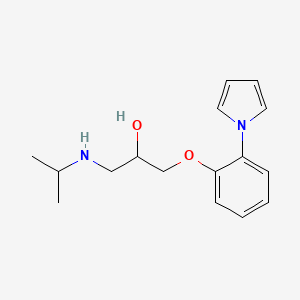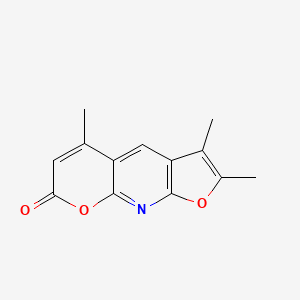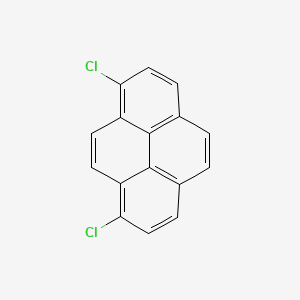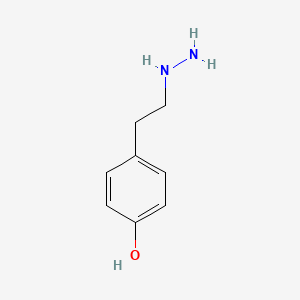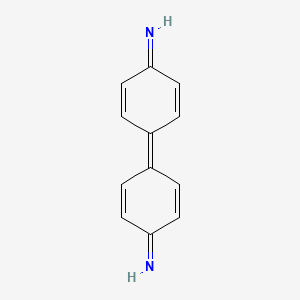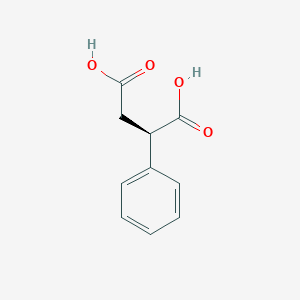
(R)-(-)-Phenylsuccinic acid
概要
説明
Synthesis Analysis
(R)-(-)-Phenylsuccinic acid can be synthesized from chiral cinnamic acid derivatives through electrochemical carboxylation under a CO2 atmosphere, achieving the product under mild conditions with satisfactory yields. This method allows for the stereoselective production of chiral 2-phenyl succinic ester derivatives, with the R-isomer being obtained as the major product (Orsini et al., 2005).
Molecular Structure Analysis
The molecular structure of (RS)-Phenylsuccinic acid, an analogue of (R)-(-)-Phenylsuccinic acid, reveals that it crystallizes with two molecules per asymmetric unit. These molecules are connected via hydrogen bonds forming chains, demonstrating the compound's ability to form extended structures in the solid state (Fischer & Profir, 2003).
Chemical Reactions and Properties
(R)-(-)-Phenylsuccinic acid participates in various chemical reactions, highlighting its versatility. For example, bis(triorganostannyl) esters of phenylsuccinic acid have been prepared, showcasing the compound's ability to undergo functionalization and form structurally complex derivatives with potential applications in materials science and organometallic chemistry (Samuel-Lewis et al., 1992).
Physical Properties Analysis
The dimerisation and vibrational spectroscopic properties of (RS)-phenylsuccinic acid have been studied, revealing insights into its physical characteristics. Vibrational spectral analysis indicates the formation of cyclic dimers in the crystal, with hydrogen bonding playing a significant role in its structure (Sajan et al., 2006).
Chemical Properties Analysis
Enantioselective separation techniques, such as biphasic recognition chiral extraction, have been developed for phenylsuccinic acid enantiomers. This process demonstrates the compound's ability to form specific interactions with chiral selectors, facilitating the separation of its enantiomers based on their chemical properties (Tang et al., 2009).
科学的研究の応用
Organometallic Chemistry
(R)-(-)-Phenylsuccinic acid is used in the preparation of organometallic compounds. Samuel-Lewis et al. (1992) synthesized bis(triorganostannyl) esters of phenylsuccinic acid and other dicarboxylic acids, studying their structures using spectroscopic methods and single crystal X-ray diffraction (Samuel-Lewis et al., 1992).
Biodegradation Studies
Phenylsuccinic acid is subject to stereospecific degradation by actinomycetes, as found by Matsui et al. (2009). They observed that certain strains of actinomycetes isolated from soil selectively degraded the R-form of phenylsuccinic acid (Matsui et al., 2009).
Chiral Resolution in Education
Cesare and Stephani (1997) highlighted the application of (R)-(-)-phenylsuccinic acid in educational settings. They demonstrated its resolution using (-)-proline, an experiment suitable for undergraduate organic chemistry laboratories (Cesare & Stephani, 1997).
Biphasic Recognition Chiral Extraction
Tang et al. (2009) developed a process for separating phenylsuccinic acid enantiomers using a biphasic recognition chiral extraction system. This technique demonstrated high efficiency and enantioselectivity in the separation of R- and S-forms of phenylsuccinic acid (Tang et al., 2009).
High-Performance Liquid Chromatography
Man et al. (2009) explored the enantiomeric separation of phenylsuccinic acid using cyclodextrin-modified reversed-phase high-performance liquid chromatography (RP-HPLC). Their study provided insights into the quantification and mechanism of chiral recognition in this context (Man et al., 2009).
Vibrational Spectroscopy Studies
Sajan et al. (2006) investigated the vibrational spectroscopic properties of (RS)-phenylsuccinic acid. Their study using Fourier transform Raman and IR spectroscopy offered a detailed understanding of the molecular structure and bonding characteristics (Sajan et al., 2006).
Surface-Enhanced Raman Scattering
Another study by Sajan et al. (2006) focused on the adsorption behavior of (RS)-phenylsuccinic acid, utilizing surface-enhanced Raman scattering (SERS) and theoretical calculations. This work contributed to understanding the molecule's surface geometry and interaction with metal surfaces (Sajan et al., 2006).
作用機序
将来の方向性
特性
IUPAC Name |
(2R)-2-phenylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFFZQQWIZURIO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352942 | |
| Record name | (R)-(-)-Phenylsuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-Phenylsuccinic acid | |
CAS RN |
46292-93-7 | |
| Record name | (R)-(-)-Phenylsuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

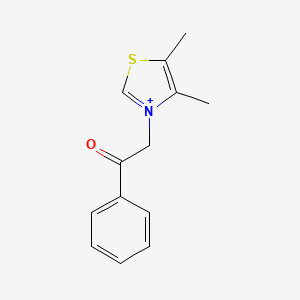
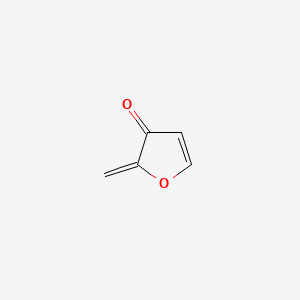
![(2s,5r,6r)-6-{[(2r)-2-{[(2,5-Dichloro-3,4-dihydroxybenzoyl)(3-hydroxypropyl)carbamoyl]amino}-2-phenylacetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1220629.png)


